Cas no 1057282-45-7 (1-{3-Chloro-5-(trifluoromethyl)pyridin-2-yl-methyl}piperidin-4-one)

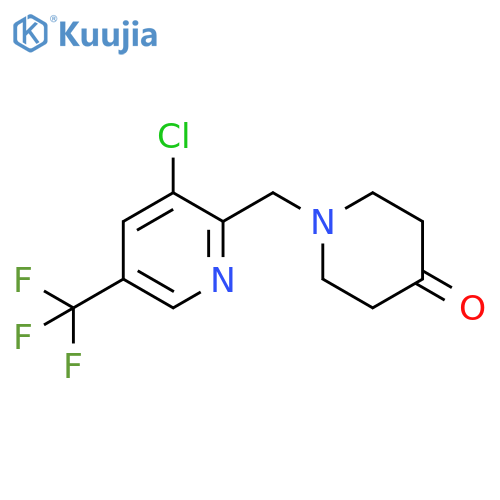

1057282-45-7 structure

商品名:1-{3-Chloro-5-(trifluoromethyl)pyridin-2-yl-methyl}piperidin-4-one

CAS番号:1057282-45-7

MF:C12H12ClF3N2O

メガワット:292.684692382813

MDL:MFCD20921567

CID:4570163

1-{3-Chloro-5-(trifluoromethyl)pyridin-2-yl-methyl}piperidin-4-one 化学的及び物理的性質

名前と識別子

-

- 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methyl}piperidin-4-one

- 4-Piperidinone, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-

- 1-{3-Chloro-5-(trifluoromethyl)pyridin-2-yl-methyl}piperidin-4-one

-

- MDL: MFCD20921567

- インチ: 1S/C12H12ClF3N2O/c13-10-5-8(12(14,15)16)6-17-11(10)7-18-3-1-9(19)2-4-18/h5-6H,1-4,7H2

- InChIKey: YVDPSHXJFQEAIE-UHFFFAOYSA-N

- ほほえんだ: N1(CC2=NC=C(C(F)(F)F)C=C2Cl)CCC(=O)CC1

1-{3-Chloro-5-(trifluoromethyl)pyridin-2-yl-methyl}piperidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | BF-0041-1G |

1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one |

1057282-45-7 | >95% | 1g |

£264.00 | 2025-02-08 | |

| Key Organics Ltd | BF-0041-25G |

1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one |

1057282-45-7 | >95% | 25g |

£4752.00 | 2025-02-08 | |

| abcr | AB338210-500 mg |

1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one, 95%; . |

1057282-45-7 | 95% | 500mg |

€315.00 | 2023-06-21 | |

| abcr | AB338210-1g |

1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one, 95%; . |

1057282-45-7 | 95% | 1g |

€478.80 | 2025-02-14 | |

| abcr | AB338210-1 g |

1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one, 95%; . |

1057282-45-7 | 95% | 1g |

€478.80 | 2023-06-21 | |

| TRC | C059125-100mg |

1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methyl}piperidin-4-one |

1057282-45-7 | 100mg |

$ 255.00 | 2022-06-06 | ||

| Apollo Scientific | PC200186-500mg |

1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one |

1057282-45-7 | 500mg |

£231.00 | 2025-02-21 | ||

| Matrix Scientific | 067150-1g |

1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methyl}piperidin-4-one |

1057282-45-7 | 1g |

$487.00 | 2023-09-08 | ||

| A2B Chem LLC | AI75685-10mg |

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)piperidin-4-one |

1057282-45-7 | >95% | 10mg |

$240.00 | 2024-04-20 | |

| Ambeed | A197423-1g |

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)piperidin-4-one |

1057282-45-7 | 97% | 1g |

$309.0 | 2024-04-26 |

1-{3-Chloro-5-(trifluoromethyl)pyridin-2-yl-methyl}piperidin-4-one 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

1057282-45-7 (1-{3-Chloro-5-(trifluoromethyl)pyridin-2-yl-methyl}piperidin-4-one) 関連製品

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1057282-45-7)1-{3-Chloro-5-(trifluoromethyl)pyridin-2-yl-methyl}piperidin-4-one

清らかである:99%/99%

はかる:1g/500mg

価格 ($):284/187